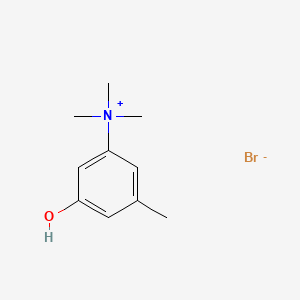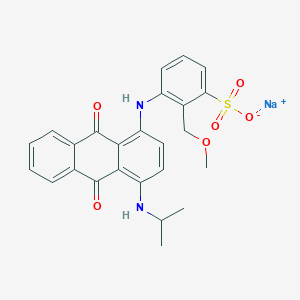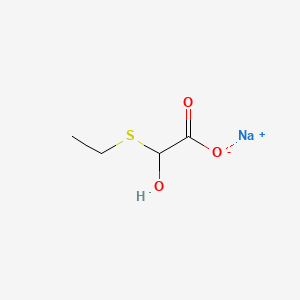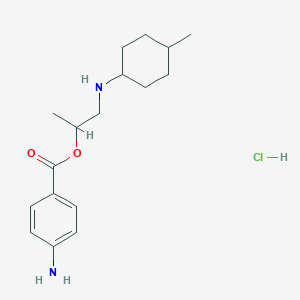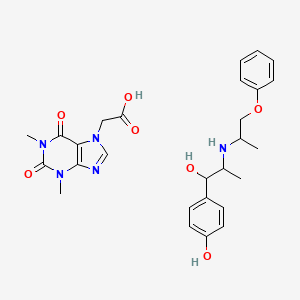
Teasuprine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teasuprine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Teasuprine involves several steps, typically starting with the reaction of precursor compounds under controlled conditions. The exact synthetic route can vary, but common methods include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form this compound under specific conditions such as temperature and pH.
Catalytic Processes: Catalysts are frequently used to enhance the reaction rate and yield of this compound.
Purification Steps: After synthesis, this compound is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving:
Batch Processing: Large quantities of reactants are combined in a single batch, and the reaction is monitored until completion.
Continuous Flow Systems: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
化学反応の分析
Types of Reactions
Teasuprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides of this compound, while reduction can produce various reduced forms.
科学的研究の応用
Teasuprine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: this compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing into the potential therapeutic uses of this compound, including its effects on certain diseases.
Industry: this compound is used in the production of various industrial products, including polymers and coatings.
作用機序
The mechanism of action of Teasuprine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Teasuprine is compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as taurine and hypotaurine share some structural similarities with this compound.
Uniqueness: this compound’s stability and reactivity make it distinct from other similar compounds, offering unique advantages in various applications.
特性
CAS番号 |
60640-79-1 |
|---|---|
分子式 |
C27H33N5O7 |
分子量 |
539.6 g/mol |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C18H23NO3.C9H10N4O4/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-11,13-14,18-21H,12H2,1-2H3;4H,3H2,1-2H3,(H,14,15) |
InChIキー |
NLDJGIDWOVFPSS-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
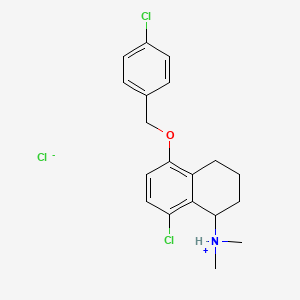
![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
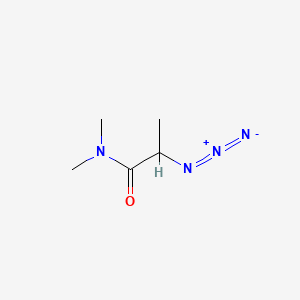
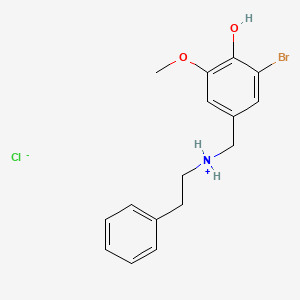
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
